6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoquinolines It is characterized by the presence of a bromine atom at the 6th position and a dione functional group at the 1,3 positions of the benzo[de]isoquinoline ring system
Mechanism of Action
Target of Action
The primary target of 6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) . This enzyme plays a central role in virus replication and has no functional equivalent in mammalian cells, making it an attractive target for inhibition .
Mode of Action
The compound acts during the pre-elongation phase by binding to the NS5B non-nucleoside binding site Thumb Site II . This interaction was demonstrated by the crystal structure of the compound with the DeltaC55-1b and DeltaC21-2b enzymes and by mutagenesis studies .
Biochemical Pathways
The compound’s interaction with the NS5B polymerase affects the HCV replication pathway . By inhibiting the NS5B polymerase, the compound prevents the virus from replicating its RNA genome, thereby halting the production of new virus particles .
Pharmacokinetics
The compound’s potency in two different hcv replicons (1b and 2b) suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of HCV replication. This results in a decrease in the production of new virus particles, potentially leading to a reduction in viral load and alleviation of disease symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the bromination of a suitable isoquinoline precursor. One common method is the bromination of 1H-benzo[de]isoquinoline-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The dione functional group can undergo redox reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation and Reduction: Formation of various oxidation states of the compound.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the bromine atom, leading to different reactivity and applications.
6-Chloro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
6-Fluoro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains a fluorine atom, leading to unique electronic and steric effects.
Uniqueness
6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromobenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrNO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBIDAXJCGEEIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308053 | |
Record name | 4-bromonaphthalene-1,8-dicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52559-36-1 | |
Record name | NSC201727 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromonaphthalene-1,8-dicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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